5-benzyl-2-(4-chlorophenyl)-3-(2-furyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione 5-benzyl-2-(4-chlorophenyl)-3-(2-furyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Brand Name: Vulcanchem
CAS No.: 470695-10-4
VCID: VC21449359
InChI: InChI=1S/C22H17ClN2O4/c23-15-8-10-16(11-9-15)25-19(17-7-4-12-28-17)18-20(29-25)22(27)24(21(18)26)13-14-5-2-1-3-6-14/h1-12,18-20H,13H2
SMILES: C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CO5
Molecular Formula: C22H17ClN2O4
Molecular Weight: 408.8g/mol

5-benzyl-2-(4-chlorophenyl)-3-(2-furyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

CAS No.: 470695-10-4

Cat. No.: VC21449359

Molecular Formula: C22H17ClN2O4

Molecular Weight: 408.8g/mol

* For research use only. Not for human or veterinary use.

5-benzyl-2-(4-chlorophenyl)-3-(2-furyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione - 470695-10-4

Specification

CAS No. 470695-10-4
Molecular Formula C22H17ClN2O4
Molecular Weight 408.8g/mol
IUPAC Name 5-benzyl-2-(4-chlorophenyl)-3-(furan-2-yl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Standard InChI InChI=1S/C22H17ClN2O4/c23-15-8-10-16(11-9-15)25-19(17-7-4-12-28-17)18-20(29-25)22(27)24(21(18)26)13-14-5-2-1-3-6-14/h1-12,18-20H,13H2
Standard InChI Key GKHNZKLMLAWTOH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CO5
Canonical SMILES C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CO5

Introduction

The compound 5-benzyl-2-(4-chlorophenyl)-3-(2-furyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a complex organic molecule that belongs to the pyrroloisoxazole class of compounds. These compounds are known for their diverse biological activities, including potential applications in pharmaceuticals due to their structural complexity and versatility.

Synthesis and Preparation

The synthesis of such complex heterocyclic compounds typically involves multi-step reactions, including condensation, cyclization, and substitution reactions. While specific synthesis details for this compound are not readily available, similar compounds are often prepared using methods that involve the formation of the pyrroloisoxazole ring followed by introduction of the benzyl, chlorophenyl, and furyl groups through various coupling reactions.

Spectroscopic and Analytical Data

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are crucial for confirming the structure of organic compounds. For this compound, the following data would be expected:

TechniqueExpected Data
NMRProton and carbon NMR spectra would provide detailed information about the molecular structure, including the positions of the benzyl, chlorophenyl, and furyl groups.
IRInfrared spectroscopy would reveal absorption bands corresponding to the functional groups present, such as C=O, C=N, and aromatic C-H stretches.
MSMass spectrometry would confirm the molecular weight and fragmentation pattern, helping to establish the compound's identity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator